REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7](O)=[O:8])=[CH:2]1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([CH3:10])[C:7]([Cl:13])=[O:8])=[CH:2]1
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |